![molecular formula C31H24I2N2O2S B11533928 (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11533928.png)
(2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinone and a benzaldehyde derivative.
Substitution with Iodine: The diiodo substitution on the benzylidene ring can be accomplished using iodine and a suitable oxidizing agent.
Attachment of the Benzyloxy Group: This step involves the nucleophilic substitution of a benzyloxy group onto the aromatic ring.
Formation of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the benzyloxy group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its ability to interact with biological targets could make it a lead compound for the development of new therapeutics.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism by which (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one exerts its effects would depend on its specific biological activity. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of iodine atoms could enhance its binding affinity to certain molecular targets, while the thiazolidinone core might interact with active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-[2-(benzyloxy)-3,5-diiodobenzylidene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct biological activities compared to other thiazolidinone derivatives. The presence of both benzyloxy and diiodo groups on the benzylidene ring, along with the imino and thiazolidinone functionalities, creates a unique molecular scaffold with potential for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C31H24I2N2O2S |
|---|---|
Molecular Weight |
742.4 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]-2-(2,6-dimethylphenyl)imino-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H24I2N2O2S/c1-20-10-9-11-21(2)28(20)34-31-35(25-14-7-4-8-15-25)30(36)27(38-31)17-23-16-24(32)18-26(33)29(23)37-19-22-12-5-3-6-13-22/h3-18H,19H2,1-2H3/b27-17-,34-31? |
InChI Key |
ZRVWMVZKLQGTTC-ZQKSHWMASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OCC4=CC=CC=C4)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=C(C(=CC(=C3)I)I)OCC4=CC=CC=C4)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


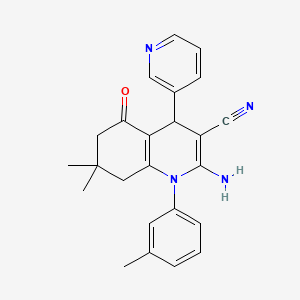
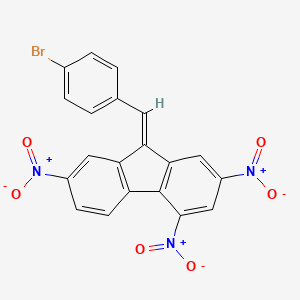
![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)
![2-[(Z)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dinitrophenol](/img/structure/B11533898.png)
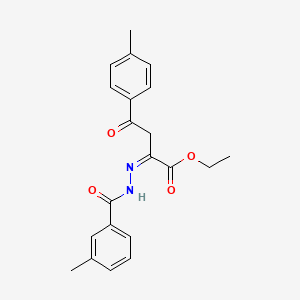
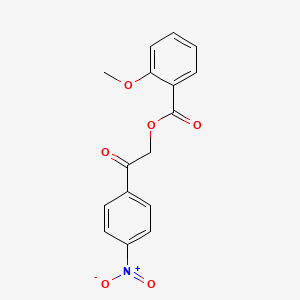
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11533911.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11533917.png)
![1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL](/img/structure/B11533925.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11533929.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-bromobenzamide](/img/structure/B11533930.png)
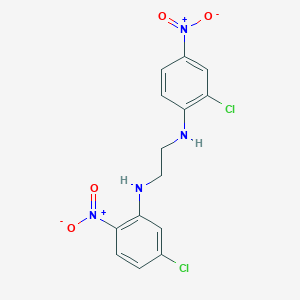
![ethyl (2E)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11533938.png)
